

Practical Guide to LH1753 Formulation for Laboratory Experiments

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Compound of Interest		
Compound Name:	LH1753	
Cat. No.:	B12361733	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

LH1753 is a potent, orally active small molecule inhibitor of L-cystine crystallization, identified as a promising therapeutic candidate for the treatment of Cystinuria. With an impressive half-maximal effective concentration (EC50) of 29.5 nM, **LH1753** offers a significant improvement in potency over earlier L-cystine diamide compounds.[1] This document provides a practical guide for the formulation and application of **LH1753** in common laboratory experiments, including detailed protocols for in vitro crystallization assays and recommendations for in vivo studies.

Mechanism of Action

LH1753 is an L-cystine diamide designed to be highly water-soluble.[2] Its mechanism of action involves binding to the surface of L-cystine crystals, which sterically hinders the attachment of additional L-cystine molecules, thereby inhibiting crystal growth.[3] The primary metabolic pathway for **LH1753** and other L-cystine diamides is through disulfide exchange, which results in the formation of active mixed disulfide metabolites.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of **LH1753** is provided in the table below.



Property	Value/Information	Source(s)
Molecular Formula	C22H44Cl4N6O2S2	[4]
EC50	29.5 nM	[1]
Solubility	Designed to be highly water- soluble. Formulated in saline for in vivo oral gavage.	[2][5]
Stability	More stable than earlier L-cystine crystallization inhibitors (e.g., L-CDME) at physiological pH and temperature. Resistant to proteolytic degradation.	[3]

Experimental Protocols

In Vitro L-Cystine Crystallization Inhibition Assay

This protocol details the methodology to assess the efficacy of **LH1753** in preventing L-cystine crystallization in a controlled laboratory setting.

Materials:

- LH1753
- L-cystine
- · Millipore water
- Reagents for fluorescence-based L-cystine quantification (e.g., O-phthaldialdehyde (OPA) and N-Boc-cysteine (NBC))
- Microcentrifuge tubes
- Incubator (25°C)
- Microcentrifuge



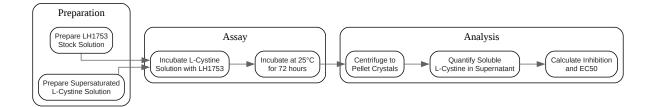
Fluorometer

Protocol:

- Preparation of Supersaturated L-Cystine Solution:
 - Prepare a supersaturated solution of L-cystine in Millipore water as described in the literature.[3] This typically involves heating and then cooling the solution to achieve supersaturation.
- Preparation of LH1753 Stock Solution:
 - Given its high water solubility, dissolve LH1753 in Millipore water or a suitable buffer (e.g., PBS) to create a concentrated stock solution.
- Assay Setup:
 - In microcentrifuge tubes, add the desired concentrations of LH1753 to the supersaturated
 L-cystine solution. Include a vehicle control (water or buffer without LH1753).
- Incubation:
 - Incubate the tubes at 25°C for 72 hours to allow for crystal formation.
- Sample Processing:
 - After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the L-cystine crystals.
- · Quantification of Soluble L-Cystine:
 - Carefully collect the supernatant and measure the concentration of soluble L-cystine using a validated method, such as a fluorescence-based assay with OPA/NBC.[3]
- Data Analysis:
 - Calculate the percentage of inhibition of L-cystine crystallization for each LH1753
 concentration compared to the vehicle control. Determine the EC50 value.



Workflow for In Vitro L-Cystine Crystallization Inhibition Assay



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Workflow for the in vitro L-cystine crystallization inhibition assay.

In Vivo Formulation for Oral Administration in Mice

This section provides guidance on preparing **LH1753** for oral administration in preclinical animal models.

Vehicle:

 Saline is a suitable vehicle for the oral administration of LH1753 in mice, given the compound's high water solubility.[5]

Recommended Dosage:

 A dosage of 150 μmol/kg administered daily via oral gavage has been used in a Slc3a1knockout mouse model of cystinuria.[1][5]

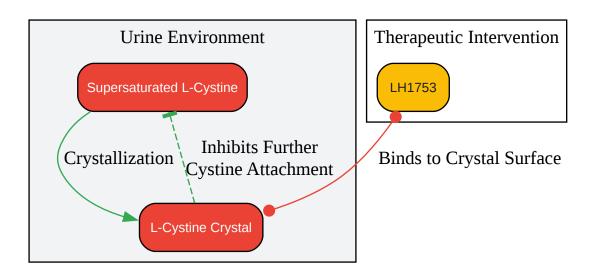
Protocol:

- Calculation of Required LH1753:
 - Based on the body weight of the mice and the desired dosage, calculate the total amount of LH1753 needed.



- · Dissolution in Saline:
 - Weigh the calculated amount of LH1753 and dissolve it in a known volume of sterile saline to achieve the final desired concentration for dosing.
- Administration:
 - Administer the LH1753 formulation to the mice daily via oral gavage.

Proposed Mechanism of Action of LH1753



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